

Introduction: The Clinical and Research Significance of 2-Hydroxyadipic Acid

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Compound of Interest

Compound Name: 2-Hydroxyhexanedioic acid,
sodium salt

Cat. No.: B7981418

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2-Hydroxyadipic acid is a C6-dicarboxylic fatty acid formed from the reduction of 2-ketoadipic acid.[1][2] In clinical diagnostics and metabolic research, its quantification in urine serves as a crucial biomarker. Elevated urinary excretion of 2-hydroxyadipic acid is a characteristic finding in 2-ketoadipic aciduria, a rare inborn error of metabolism affecting the degradation pathways of lysine, hydroxylysine, and tryptophan.[2][3] This disorder, while often asymptomatic, can present with a wide spectrum of neurological and developmental symptoms, including hypotonia, intellectual disability, and epilepsy.[3][4] Therefore, accurate and reliable measurement of 2-hydroxyadipic acid is essential for the diagnosis of this and other related metabolic conditions.[3]

This application note provides a comprehensive, field-proven protocol for the extraction of 2-hydroxyadipic acid from human urine samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is grounded in established principles of organic acid analysis, emphasizing technical causality and robust, self-validating system design for high-quality, reproducible results.[5][6]

Principle of the Method: A Chemically-Driven Workflow

The successful analysis of urinary organic acids like 2-hydroxyadipic acid hinges on a multi-step process designed to isolate these polar, non-volatile compounds from a complex biological matrix and prepare them for gas-phase analysis.^{[7][8]}

- **Sample Normalization:** The concentration of metabolites in a random urine sample can vary significantly due to the patient's hydration status. To counteract this, the volume of urine used for extraction is normalized to its creatinine concentration.^{[6][7][9]} This standardizes the amount of total solute analyzed, allowing for more consistent and comparable results between different samples.^{[6][7]}
- **Acidification & Salting Out:** 2-Hydroxyadipic acid is a dicarboxylic acid, meaning it is highly water-soluble in its salt form (carboxylate) at physiological pH. To facilitate its extraction into an organic solvent, the urine sample is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH < 2.^{[7][9]} This protonates the carboxylate groups, converting them to their neutral (protonated) carboxylic acid form, which is significantly less polar.^[7] Concurrently, the addition of a salt like sodium chloride ("salting out") decreases the solubility of organic acids in the aqueous phase by binding water molecules, further promoting their partition into the organic solvent.^{[7][10]}
- **Liquid-Liquid Extraction (LLE):** LLE is a foundational technique used to separate compounds based on their differential solubility in two immiscible liquid phases—in this case, the aqueous urine sample and an organic solvent.^{[11][12]} Ethyl acetate is a commonly used solvent that demonstrates good extraction efficiency for hydroxy acids.^{[5][7]} A two-step extraction is often employed to maximize the recovery of the target analyte from the aqueous matrix.^{[5][13]}
- **Drying & Derivatization:** After extraction, the pooled organic phases are evaporated to dryness. This step is critical, as excessive heat or prolonged drying times can lead to the loss of volatile hydroxycarboxylic acids.^[6] Because organic acids are not sufficiently volatile for GC analysis, a chemical derivatization step is mandatory.^{[7][10]} Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, is the most common approach. This process replaces the active hydrogen

atoms on the carboxyl and hydroxyl groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for analysis.[10][14]

Materials and Reagents

Equipment

- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Centrifuge
- Nitrogen evaporation system
- Heating block or water bath (60-75°C)
- Vortex mixer
- Rotary mixer (optional)
- Calibrated pipettes
- Glass centrifuge tubes (10-15 mL) with PTFE-lined caps
- Glass GC vials with inserts

Chemicals and Standards

- Ethyl Acetate (Chromatography Grade)
- Pyridine (Anhydrous)
- Hydrochloric Acid (HCl), 5M solution
- Sodium Chloride (NaCl), Crystal
- Sodium Sulfate (Anhydrous)
- N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

- Internal Standard (IS): A non-endogenous stable isotope-labeled standard or a structurally similar organic acid not found in urine (e.g., heptadecanoic acid) is recommended.[7][10]
- 2-Hydroxyadipic acid analytical standard
- Reagent Grade Water

Detailed Extraction Protocol

This protocol is designed for maximum recovery and reproducibility. It is essential to perform all solvent handling steps in a certified fume hood.

PART 1: Sample Preparation and Normalization

- Sample Collection & Storage: Use a random urine sample collected in a preservative-free container. Samples should be stored frozen at -20°C or below until analysis to prevent degradation.[7]
- Thawing and Mixing: Thaw frozen urine samples completely at room temperature or in a cool water bath. Vortex thoroughly to ensure homogeneity.[10]
- Creatinine Measurement: Determine the creatinine concentration of each urine sample using a validated clinical chemistry method.
- Volume Calculation: Calculate the volume of urine required to correspond to a set amount of creatinine (e.g., 1 mg). The volume of urine to extract (in mL) = $1 / [\text{Creatinine (mg/mL)}]$. If the calculated volume is less than a minimum threshold (e.g., 0.5 mL), add reagent grade water to reach that volume.[7]
- Sample Aliquoting: Pipette the calculated volume of urine into a clean, labeled glass centrifuge tube.

PART 2: Liquid-Liquid Extraction

- Internal Standard Addition: Add a known amount of the chosen internal standard to each sample, quality control, and calibration standard. This is critical for monitoring extraction efficiency and enabling accurate quantification.[7]

- Acidification: Add 5M HCl dropwise (typically 2-6 drops) to each tube to adjust the pH to < 2 . Verify the pH with pH paper.[9][10]
- Salting Out: Add solid sodium chloride to saturate the solution (approximately 1 cm depth in the tube). Vortex vigorously to mix.[10]
- First Extraction:
 - Add 2.5 mL of ethyl acetate to each tube.[6]
 - Cap the tubes securely and mix for 5-10 minutes using a rotary mixer or by vortexing for 2 minutes.
 - Centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]
 - Carefully transfer the upper organic layer (ethyl acetate) to a clean, labeled glass tube.
- Second Extraction:
 - Add a second 2.5 mL aliquot of ethyl acetate to the remaining aqueous layer in the original tubes.[6]
 - Repeat the mixing and centrifugation steps as described in step 9.
 - Combine the second organic layer with the first extract.

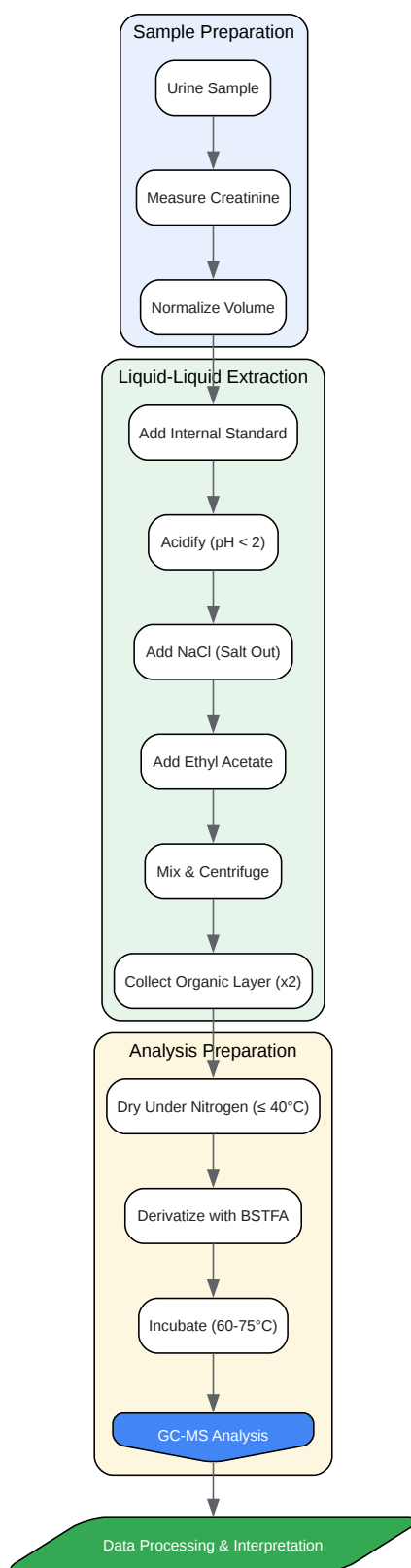
PART 3: Drying and Derivatization

- Drying the Extract: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Vortex briefly and centrifuge. Transfer the dried extract to a new tube for evaporation.[5]
- Solvent Evaporation: Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen. Critical Step: Use ambient temperature or a low heat setting ($\leq 40^{\circ}\text{C}$). Overheating or leaving the sample under nitrogen after it has dried can lead to significant loss of 2-hydroxyadipic acid and other hydroxy acids.[5][6]
- Derivatization:

- To the dried residue, add 20 μL of pyridine and 75 μL of BSTFA + 1% TMCS.[6][10]
- Cap the tubes tightly and vortex to dissolve the residue.
- Incubate at 60-75°C for 30-45 minutes to ensure complete derivatization.[5][6]
- Allow the samples to cool to room temperature. Transfer the derivatized sample to a GC vial with an insert for analysis.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from sample preparation to final analysis.



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Caption: Workflow for 2-Hydroxyadipic Acid Extraction from Urine.

GC-MS Analysis and Data Interpretation

Instrumental Parameters

The following table provides typical GC-MS parameters. These should be optimized for the specific instrument and column used.

Parameter	Recommended Setting	Rationale
GC Column	DB-1MS or HP-5MS (30 m x 0.25 mm, 0.25 μ m film)	A non-polar column provides good separation for a wide range of TMS-derivatized organic acids.[5]
Injection Volume	1 μ L	Standard volume for this type of analysis.
Injector Temp.	280-300 $^{\circ}$ C	Ensures rapid volatilization of derivatized analytes.[5][6]
Carrier Gas	Helium, constant flow at 1 mL/min	Inert carrier gas standard for GC-MS.[5]
Oven Program	Initial 80 $^{\circ}$ C (hold 2 min), ramp 5-8 $^{\circ}$ C/min to 295 $^{\circ}$ C (hold 4-10 min)	A temperature ramp allows for the separation of compounds with a wide range of boiling points.[5][6]
MS Source Temp.	230 $^{\circ}$ C	Standard temperature for electron ionization sources.[5]
MS Quad Temp.	150 $^{\circ}$ C	Standard temperature for quadrupole mass analyzers.[5]
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization energy that produces reproducible fragmentation patterns for library matching.[6]
Scan Range	m/z 50-600	Covers the expected mass range for TMS-derivatized organic acids.

Analyte Identification

The identification of the 2-hydroxyadipic acid TMS derivative is confirmed by two criteria:

- Retention Time (RT): The peak must elute at the same retention time as a known analytical standard analyzed under identical conditions.
- Mass Spectrum: The mass spectrum of the peak must match the fragmentation pattern of the standard and/or a reference library spectrum. The characteristic ions for derivatized 2-hydroxyadipic acid should be present.^[1]

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